molecular formula C13H17ClN2O2 B2663514 N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide CAS No. 306732-14-9

N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide

Cat. No. B2663514
CAS RN: 306732-14-9
M. Wt: 268.74
InChI Key: UMIUORVCULDPKY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide, also known as CMMA, is a chemical compound that has been gaining interest in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to possess various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Structural Investigation and Hirshfeld Surface Analysis

This compound has been used in structural investigations and Hirshfeld surface analysis . A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

Herbicide Research

N-(3-chloro-4-methylphenyl)-2-methylpentanamide, a similar compound, has been studied for its herbicidal properties . The research showed that the herbicide’s phytotoxic action involved photosynthesis, and starvation was suggested as a possible mode of action .

Heterocyclic Chemistry

The compound is of interest in heterocyclic chemistry, a branch of organic chemistry that focuses on the study of organic compounds containing at least one heterocyclic ring . Heterocyclic compounds are prevalent in natural products, pharmaceuticals, and other biologically active molecules .

Drug Discovery

The compound’s unique and diverse structural and functional properties have played pivotal roles in the drug discovery process . It has been found to exhibit various biological activities .

Synthesis of New Compounds

The compound has been used in the synthesis of new compounds . For instance, the two precursors 3-chloro-2-methylphenylthiourea 2 and 4-fluorophenacyl bromide 4 are reacted under Hantzsch thiazole synthesis condition to yield the new compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 5 .

Amide Research

Amides are organic compounds that contain the functional group –CONH2. They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . Amides are versatile molecules that can exhibit a range of chemical and biological properties .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10-2-3-11(8-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIUORVCULDPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide

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